![molecular formula C9H9ClO2 B1353130 6-Chloromethyl-2,3-dihydro-benzo[1,4]dioxine CAS No. 26309-99-9](/img/structure/B1353130.png)

6-Chloromethyl-2,3-dihydro-benzo[1,4]dioxine

Overview

Description

Synthesis Analysis

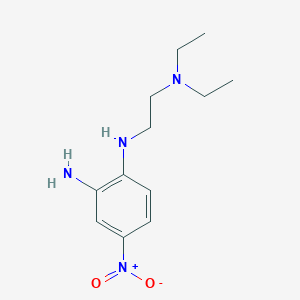

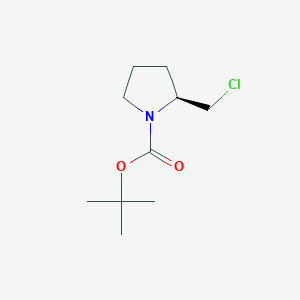

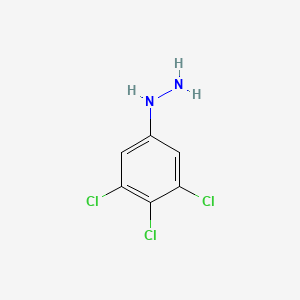

The synthesis of related compounds involves cyclization and demethylation reactions. For instance, 6-chloro-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines were prepared by cyclization of amino alcohols followed by demethylation to yield the catecholic moiety . Similarly, the synthesis of 5,6-dichloro/dimethyl-2-(dimethoxyphenyl)-1H-benzimidazoles involved the use of analytical data and various spectroscopic methods to characterize the compounds . These methods could potentially be applied to the synthesis and analysis of "6-Chloromethyl-2,3-dihydro-benzo[1,4]dioxine".

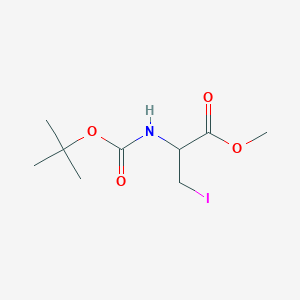

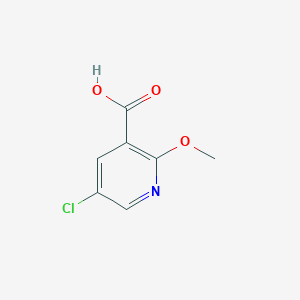

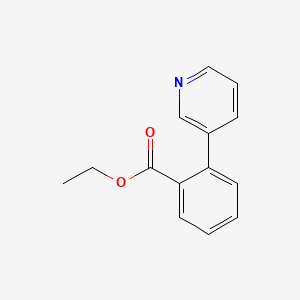

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using spectroscopic techniques and theoretical calculations. For example, the molecular geometry, energy values, and charge distributions of 5,6-dichloro/dimethyl-2-(dimethoxyphenyl)-1H-benzimidazoles were calculated using Density Functional Theory (DFT) . These techniques could be used to analyze the molecular structure of "6-Chloromethyl-2,3-dihydro-benzo[1,4]dioxine".

Chemical Reactions Analysis

The reactivity of related compounds has been studied, showing that the presence of certain substituents can influence the feasibility of substitution reactions. For instance, the substitution of the chlorine atom at the 6-position of the purine moiety in (RS)-6-chloro-7-or 9-(tetrahydro-4,1-benzoxazepin-3-yl)-purines is more feasible when the ring is alkylated at N-7 than at N-9 . This information could be relevant when considering the chemical reactions of "6-Chloromethyl-2,3-dihydro-benzo[1,4]dioxine".

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been explored, with some compounds showing higher decomposition points and others being more stable in their methyl derivatives compared to their chloro forms . Additionally, the dopaminergic activity of certain benzazepines has been evaluated, which could be an important aspect of the biological properties of "6-Chloromethyl-2,3-dihydro-benzo[1,4]dioxine" .

Scientific Research Applications

Biosynthetic Studies and Metabolite Production

Research involving 6-Chloromethyl-2,3-dihydro-benzo[1,4]dioxine and its derivatives has explored various biosynthetic pathways and metabolite production. In one study, chloropestolides, metabolites featuring chlorinated spiro[benzo[d][1,3]dioxine] skeletons, were isolated from Pestalotiopsis fici, indicating a biosynthetic hypothesis involving Diels-Alder reaction cascades. This work highlights the potential of such chlorinated compounds in understanding natural product biosynthesis and developing novel metabolites with significant structures (Liu et al., 2013).

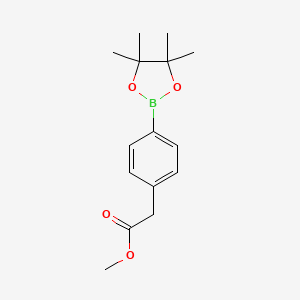

Chemical Synthesis and Ligand Development

Significant advancements have been made in the synthesis of complex ligands and organic frameworks using 6-Chloromethyl-2,3-dihydro-benzo[1,4]dioxine. Ghaffarinia and Golchoubian demonstrated a four-step preparation of phenol-based acyclic ligands, which are essential in coordination chemistry for developing new materials and catalytic systems (Ghaffarinia & Golchoubian, 2005).

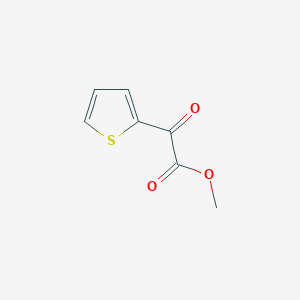

Innovative Organic Reactions

A novel synthesis approach for 2,3-dihydrobenzo[1,4]dioxine derivatives via tandem palladium-catalyzed oxidative aminocarbonylation-cyclization has been developed. This method, explored by Gabriele et al., opens new avenues for creating diverse organic compounds with potential applications in pharmaceuticals and materials science (Gabriele et al., 2006).

Synthetic Methodology and Heterocyclic Chemistry

The chemistry of 1,4-benzodioxins and their derivatives is a rich field of study due to their structural complexity and biological relevance. Achari et al. provided insights into the synthetic methodologies for constructing such heterocycles, emphasizing the role of palladium-catalyzed reactions in making the synthesis more general and convenient. This research underscores the importance of 6-Chloromethyl-2,3-dihydro-benzo[1,4]dioxine in synthesizing biologically significant compounds (Achari et al., 2004).

Mechanism of Action

Target of Action

It’s known that this compound is used as a building block for the incorporation of edot (3,4-ethylenedioxythio-phene) into copolymers .

Mode of Action

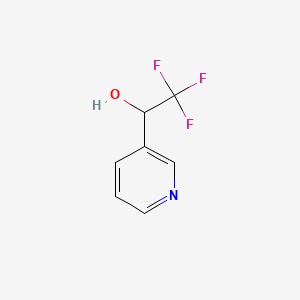

The compound interacts with its targets through chemical reactions. The presence of a chloromethyl group in the compound is crucial for subsequent reactions leading to unsaturated diols and perhydrofuropyrans. The six-membered ring of the molecule exhibits a twisted conformation , which can influence its reactivity.

Biochemical Pathways

It’s known that the compound can be used in the synthesis of new electrochromic polymers that exhibit multielectrochromic behavior and stability. These polymers are potentially useful for organic electronics and bioelectronics applications.

Pharmacokinetics

properties

IUPAC Name |

6-(chloromethyl)-2,3-dihydro-1,4-benzodioxine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c10-6-7-1-2-8-9(5-7)12-4-3-11-8/h1-2,5H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HARUWJZORCBAAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00411738 | |

| Record name | 6-Chloromethyl-2,3-dihydro-benzo[1,4]dioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00411738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloromethyl-2,3-dihydro-benzo[1,4]dioxine | |

CAS RN |

26309-99-9 | |

| Record name | 6-Chloromethyl-2,3-dihydro-benzo[1,4]dioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00411738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(chloromethyl)-2,3-dihydro-1,4-benzodioxine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.